

Characterization of Diethoxypillararene using ^1H and ^{13}C NMR spectroscopy

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Compound of Interest

Compound Name: *Diethoxypillar[6]arene*

Cat. No.: *B15509664*

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A Comparative Guide to the Characterization of Diethoxypillar[1]arene

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of macrocyclic compounds is fundamental to understanding their structure, purity, and behavior, which is critical for applications in drug delivery, materials science, and supramolecular chemistry. This guide provides a detailed comparison of the characterization of diethoxypillar[1]arene using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy, alongside alternative analytical techniques.

^1H and ^{13}C NMR Spectroscopy of Diethoxypillar[1]arene

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For diethoxypillar[1]arene, a symmetrical macrocycle, the NMR spectra are relatively simple and highly informative.

Quantitative NMR Data for Diethoxypillar[1]arene

The following table summarizes the ^1H and ^{13}C NMR chemical shift data for diethoxypillar[1]arene recorded in deuterated chloroform (CDCl_3) at room temperature.

Nucleus	Assignment	Chemical Shift (δ) in ppm
^1H NMR	Ar-H	6.78
-CH ₂ - (bridge)		3.69
-O-CH ₂ -CH ₃		3.88 (q, $J = 7.0$ Hz)
-O-CH ₂ -CH ₃		1.35 (t, $J = 7.0$ Hz)
^{13}C NMR	Ar-C	149.6
	Ar-C	128.1
	Ar-C-O	114.2
-CH ₂ - (bridge)		29.5
-O-CH ₂ -CH ₃		63.8
-O-CH ₂ -CH ₃		15.1

Note: The data is referenced from the work of Ogoshi et al. (2010) in the Journal of Organic Chemistry.

Comparison with Alternative Characterization Techniques

While NMR provides excellent structural detail in solution, other techniques can offer complementary information, particularly regarding the solid-state structure and molecular weight.

Technique	Information Provided	Advantages	Limitations
NMR Spectroscopy	Detailed molecular structure in solution, purity assessment.	Non-destructive, provides rich structural information.	Not suitable for insoluble compounds, can be insensitive to minor impurities.
X-Ray Crystallography	Precise three-dimensional molecular and packing structure in the solid state. ^{[1][2]} ^{[3][4]}	Provides unambiguous atomic coordinates.	Requires single, high-quality crystals, which can be difficult to grow. ^[1] The solid-state conformation may differ from the solution-state.
Mass Spectrometry	Exact molecular weight and elemental composition. ^[5]	High sensitivity and accuracy for molecular weight determination.	Provides limited structural information, fragmentation can be complex to interpret.
Infrared (IR) Spectroscopy	Presence of specific functional groups.	Fast and simple to implement.	Provides limited information on the overall molecular structure.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of diethoxypillar^[1]arene for structural confirmation and purity analysis.

Materials:

- Diethoxypillar^[1]arene sample
- Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
- NMR tube (5 mm)

- NMR spectrometer (e.g., 400 MHz or higher)

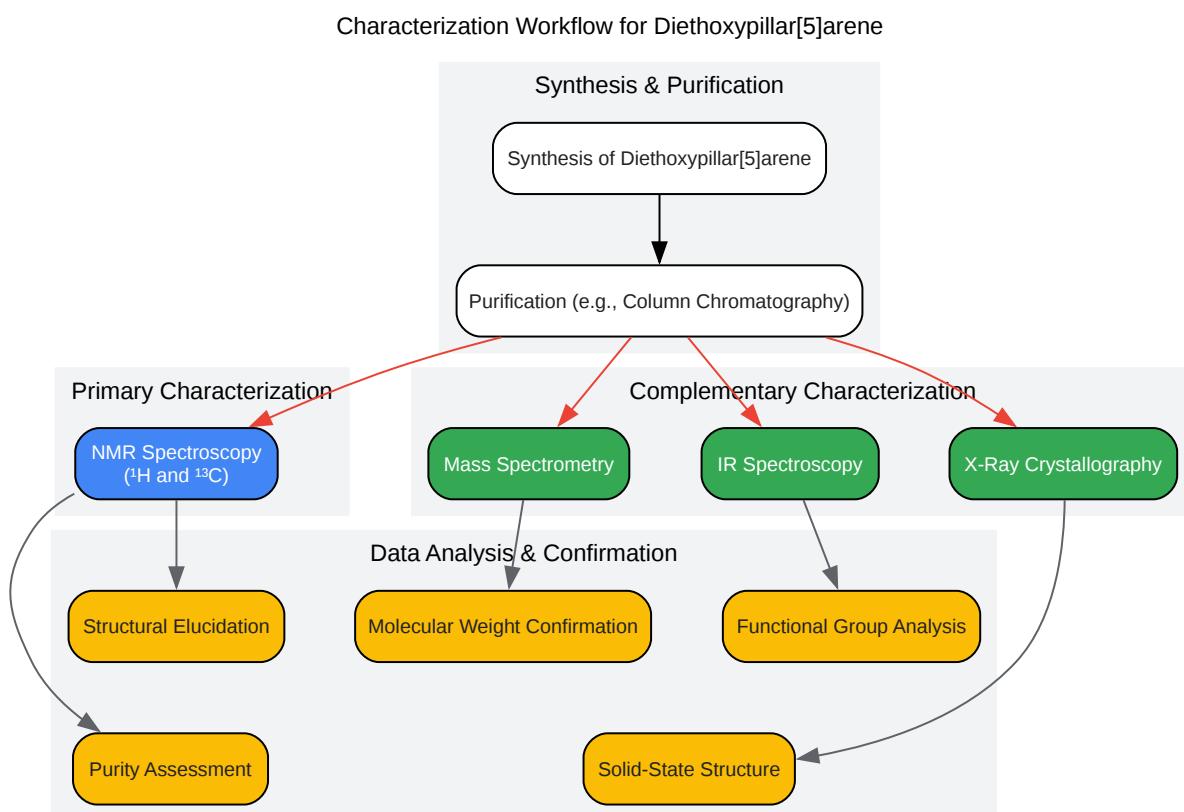
Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the diethoxypillar[1]arene sample in ~0.6 mL of CDCl_3 containing TMS in a clean, dry vial.
- Transfer to NMR Tube: Transfer the solution to an NMR tube.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using standard single-pulse acquisition parameters.
 - Typically, 16 to 64 scans are sufficient.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 160 ppm).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).

- Phase the spectra and perform baseline correction.
- Reference the spectra to the TMS signal at 0.00 ppm for ^1H and ^{13}C .
- Integrate the peaks in the ^1H spectrum and pick the peaks in both spectra.

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of diethoxypillar[5]arene, comparing the central role of NMR with complementary techniques.



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Caption: Characterization workflow for diethoxypillar[5]arene.

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